6-(2,5-Difluorophenyl)picolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-Difluorophenyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H10ClF2N3 and a molecular weight of 269.68 g/mol . This compound is characterized by the presence of a picolinimidamide core substituted with a 2,5-difluorophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Difluorophenyl)picolinimidamide hydrochloride typically involves the reaction of 2,5-difluoroaniline with picolinic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Difluorophenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
6-(2,5-Difluorophenyl)picolinimidamide hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building
Properties
CAS No. |
1179362-61-8 |
---|---|
Molecular Formula |
C12H10ClF2N3 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
6-(2,5-difluorophenyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H9F2N3.ClH/c13-7-4-5-9(14)8(6-7)10-2-1-3-11(17-10)12(15)16;/h1-6H,(H3,15,16);1H |
InChI Key |
MTVFTAZINMDLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C2=C(C=CC(=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.